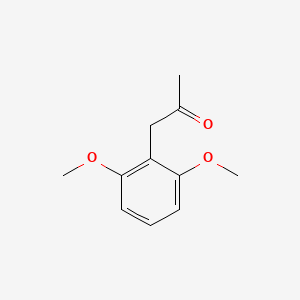

1-(2,6-Dimethoxyphenyl)propan-2-one

Description

1-(2,6-Dimethoxyphenyl)propan-2-one is an aromatic ketone characterized by a propan-2-one backbone substituted with a 2,6-dimethoxyphenyl group. The 2,6-dimethoxy substitution pattern imparts steric and electronic effects that influence its physicochemical properties, such as solubility, melting point, and reactivity.

Properties

IUPAC Name |

1-(2,6-dimethoxyphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOICNDWHAPUVSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC=C1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544105 | |

| Record name | 1-(2,6-Dimethoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105363-35-7 | |

| Record name | 1-(2,6-Dimethoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The primary synthetic route involves the acylation of 1-(2-hydroxyphenyl)propan-2-one with acetyl chloride in the presence of a base, such as pyridine or triethylamine. This nucleophilic acyl substitution reaction proceeds under anhydrous conditions, typically in dichloromethane (DCM) or tetrahydrofuran (THF) at ambient temperature. The base neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation.

Critical Parameters :

-

Catalyst Loading : A 1:1 molar ratio of acetyl chloride to substrate ensures complete conversion without side reactions.

-

Solvent Choice : Polar aprotic solvents like DCM enhance reaction kinetics by stabilizing ionic intermediates.

-

Temperature Control : Reactions conducted at 20–25°C minimize thermal decomposition of the ketone product.

Workup and Isolation

Post-reaction, the mixture is quenched with ice-cold water to precipitate the product. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Crude yields typically exceed 70%, though purity requires further refinement.

Purification and Analytical Validation

Column Chromatography

Purification via silica gel column chromatography using a pentane/ethyl acetate gradient (1:1 v/v) effectively isolates 1-(2,6-dimethoxyphenyl)propan-2-one from unreacted starting materials and by-products. Fractions are analyzed by thin-layer chromatography (TLC), with the target compound exhibiting an Rf value of 0.45 in the same solvent system.

Recrystallization

Alternative purification employs recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals with >95% purity. This method is preferred for large-scale production due to lower solvent costs and scalability.

Spectroscopic Characterization

-

NMR Spectroscopy :

-

¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 6H, OCH₃), 2.45 (s, 3H, COCH₃), 7.25–7.40 (m, 3H, aromatic).

-

¹³C NMR (101 MHz, CDCl₃): δ 207.8 (C=O), 160.2 (OCH₃), 128.5–114.3 (aromatic), 56.1 (OCH₃).

-

-

IR Spectroscopy : Strong absorption at 1705 cm⁻¹ confirms the ketone carbonyl group.

-

HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water = 70:30) resolve the compound with a retention time of 6.2 minutes, confirming >99% purity.

Comparative Analysis of Synthetic Approaches

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reaction efficiency by improving heat transfer and reducing side products. Catalyst-coated microchannels (e.g., Al₂O₃-supported Lewis acids) enable >90% conversion in <30 minutes, though this method remains experimental for this compound.

Green Chemistry Innovations

Replacing traditional solvents with cyclopentyl methyl ether (CPME) or ethyl acetate reduces environmental impact. Microwave-assisted synthesis further shortens reaction times to <1 hour while maintaining yields of 78–82%.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.

Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

Oxidation: 2,6-Dimethoxybenzoic acid

Reduction: 1-(2,6-Dimethoxyphenyl)propan-2-ol

Substitution: Various substituted phenylpropanones depending on the nucleophile used

Scientific Research Applications

1-(2,6-Dimethoxyphenyl)propan-2-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting neurological and inflammatory conditions.

Biological Studies: It is employed in studies investigating the biological activity of methoxy-substituted phenylpropanones and their derivatives.

Industrial Applications: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethoxyphenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) share structural similarities with 1-(2,6-Dimethoxyphenyl)propan-2-one but feature an α,β-unsaturated ketone system. Key differences and comparisons are summarized below:

Structural and Physicochemical Properties

Key Observations :

- The α,β-unsaturated system in chalcones enables conjugation, enhancing UV absorption and reactivity (e.g., Michael addition), which is absent in this compound .

- Hydroxyl or fluorine substitutions (e.g., b26, compounds 1-8) significantly alter solubility and biological activity. For example, fluorinated chalcones exhibit cytotoxic properties via tubulin inhibition .

- Melting points correlate with structural rigidity: b21 (118–120°C) vs. b26 (189–190°C), where hydrogen bonding in b26 increases crystallinity .

Neurotensin Receptor Antagonists

This compound’s structural motif appears in complex neurotensin receptor antagonists like SR48692 and SR142948A :

Structural Comparison

Key Observations :

- The 2,6-dimethoxyphenyl group in SR48692 and SR142948A contributes to receptor binding but requires integration into a larger pharmacophore for activity .

- The propan-2-one backbone alone lacks the complexity needed for receptor antagonism, emphasizing the importance of auxiliary groups (e.g., pyrazole, quinoline).

Biological Activity

1-(2,6-Dimethoxyphenyl)propan-2-one, with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a propan-2-one backbone substituted with a 2,6-dimethoxyphenyl group. The presence of methoxy groups enhances its lipophilicity, which may influence its interactions with various biological targets. The structural uniqueness of this compound compared to other similar compounds contributes to its distinct biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Compounds structurally similar to this compound have been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS). For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines by promoting oxidative stress.

- Neurotransmitter Modulation : Interaction studies suggest that this compound and its derivatives may modulate neurotransmitter systems. This modulation can influence cellular signaling pathways, potentially offering therapeutic avenues for neurological disorders.

- Spasmolytic Activity : In silico studies predict spasmolytic activity for related compounds, indicating potential applications in treating conditions characterized by muscle spasms or contractions.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

- Apoptosis Induction in Cancer Cells : A study demonstrated that certain derivatives of this compound could effectively induce apoptosis in human cancer cell lines through ROS generation. This finding highlights the potential for developing new anticancer agents based on the structure of this compound.

- Smooth Muscle Relaxation : Research on similar compounds has shown their ability to affect smooth muscle contractility. For example, a derivative was found to block Ca²⁺ influx through membrane channels and activate cAMP-dependent signaling pathways, leading to muscle relaxation . This suggests that this compound may possess similar properties.

- Enzyme Interaction Studies : The compound has been evaluated for its interaction with various enzymes and receptors. It has shown promise in modulating enzyme activity related to metabolic processes, which could be beneficial in drug development aimed at metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3,5-Dimethoxyphenyl)propan-2-one | C₁₁H₁₄O₃ | Different methoxy substitution pattern |

| 1-(4-Methoxyphenyl)propan-2-one | C₁₁H₁₄O₃ | Contains a single methoxy group |

| 1-(2,5-Dimethoxyphenyl)propan-2-one | C₁₁H₁₄O₃ | Similar structure but different methoxy positions |

The comparative analysis illustrates how variations in methoxy group positioning can lead to differences in biological activity and potential therapeutic applications.

Q & A

Q. What are the key spectroscopic techniques for characterizing 1-(2,6-Dimethoxyphenyl)propan-2-one, and how are spectral assignments validated?

Methodological Answer:

- 1H/13C NMR : Critical for confirming the aromatic substitution pattern and ketone group. The two methoxy groups at the 2- and 6-positions deshield adjacent protons, producing distinct splitting patterns (e.g., a singlet for para-substituted protons).

- IR Spectroscopy : Identifies the carbonyl stretch (C=O) near 1700 cm⁻¹ and methoxy C-O bonds around 1250 cm⁻¹.

- Mass Spectrometry (MS) : Confirms molecular weight (194.23 g/mol) via molecular ion peaks.

- Validation involves comparing experimental data with computational models (e.g., DFT for NMR chemical shifts) or X-ray crystallography of derivatives, as demonstrated in stereochemical studies of related dimethoxy compounds .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Use Friedel-Crafts acylation of 1,3-dimethoxybenzene with chloroacetone under controlled conditions (AlCl₃ catalyst at 0–5°C) to minimize polysubstitution.

- Purify via fractional crystallization (ethanol/water) or silica gel chromatography (hexane:EtOAc gradient). Monitor reaction progress by TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported reactivity data of this compound derivatives?

Methodological Answer:

- Systematic Substituent Variation : Introduce substituents with differing electronic effects (e.g., -SMe vs. -OCH₃) and analyze reactivity trends via Hammett plots .

- Stopped-Flow UV-Vis Kinetics : Capture transient intermediates in nucleophilic additions to resolve conflicting rate reports.

- X-Ray Crystallography : Validate steric effects in derivatives (e.g., bulky substituents hindering ketone accessibility) .

Q. How should researchers design experiments to investigate substituent effects on the ketone's electrophilicity?

Methodological Answer:

Q. What advanced characterization methods confirm the stereochemistry of chiral derivatives synthesized from this compound?

Methodological Answer:

Q. How can researchers mitigate competing side reactions during functionalization of the ketone group?

Methodological Answer:

- Protection-Deprotection Strategy : Protect the ketone as a ketal (ethylene glycol, TsOH catalysis) before modifying methoxy groups. Deprotect with aqueous HCl in THF to regenerate the carbonyl without side reactions (e.g., aldol condensation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility of derivatives?

Methodological Answer:

- Reproduce Synthesis : Ensure identical conditions (solvent, temperature, purification).

- Differential Scanning Calorimetry (DSC) : Accurately measure melting points.

- Hansen Solubility Parameters : Predict solubility in solvents using computational tools .

Experimental Design for Mechanistic Studies

Q. What kinetic methods elucidate the reaction mechanism of nucleophilic additions to the ketone?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.